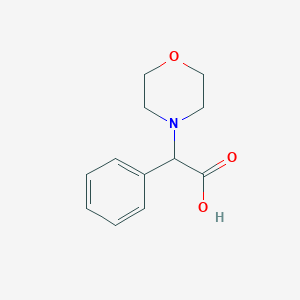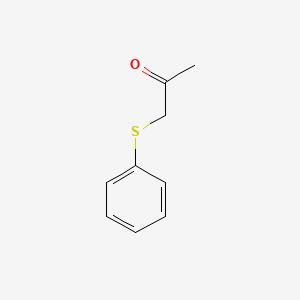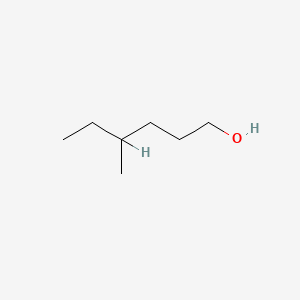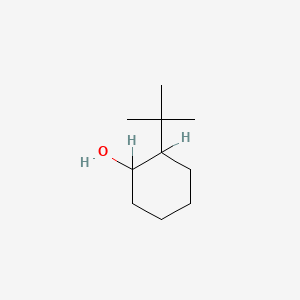
2-tert-ブチルシクロヘキサノール
概要
説明
2-tert-Butylcyclohexanol is a chemical compound with the molecular formula C10H20O . It has an average mass of 156.265 Da and a monoisotopic mass of 156.151413 Da . It is the major metabolite of (+/-)-2-tert-butylcyclohexanone .
Synthesis Analysis
2-tert-Butylcyclohexanol is used in the synthesis of 2-tert-butylcyclohexyl methacrylate via reaction with methacryloyl chloride in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 2-tert-Butylcyclohexanol consists of a cyclohexanol ring with a tert-butyl group attached to it . The linear formula of this compound is (CH3)3CC6H10OH .Chemical Reactions Analysis
While specific chemical reactions involving 2-tert-Butylcyclohexanol are not detailed in the search results, it is known that this compound is used in the synthesis of 2-tert-butylcyclohexyl methacrylate .Physical And Chemical Properties Analysis
2-tert-Butylcyclohexanol is a solid substance with a melting point of 43-46 °C (lit.) and a density of 0.902 g/mL at 25 °C (lit.) . Its molecular weight is 156.27 .科学的研究の応用
2-tert-ブチルシクロヘキサノールの用途に関する包括的な分析
2-tert-ブチルシクロヘキサノールは、科学研究や産業においてさまざまな用途を持つ汎用性の高い化合物です。以下は、さまざまな分野におけるそのユニークな用途の詳細な分析です。
香料およびフレグランス業界: 2-tert-ブチルシクロヘキサノールは、その樟脳様の松葉のような香りプロファイルにより、香料業界で広く使用されています。 アセテートの形でよく使用され、松葉、木、果物、新鮮な香りを、わずかに緑がかったアンダーノートとともに与えます 。この化合物は、パワフルで新鮮で木質のノートを持つ香りを作り出すための重要な成分です。
有機合成: 有機化学において、2-tert-ブチルシクロヘキサノールは、さまざまなエステルやカーボネートを合成するための前駆体として役立ちます。 注目すべき用途の1つは、2-tert-ブチルシクロヘキシルメタクリレートの合成です。これは、トリエチルアミンの存在下でメタクリロイルクロリドとの反応によって生成されます 。この化合物は、ポリマー研究およびコーティングにとって重要です。
感覚研究: 2-tert-ブチルシクロヘキシルメチルカーボネートなどの化合物の誘導体は、その感覚的および芳香的な特性について研究されています 。これらの研究は、香水や香料で使用するための特定の感覚プロファイルを持つ新しい芳香族化合物を開発するために不可欠です。
触媒作用: 2-tert-ブチルシクロヘキサノールは、競合的オッペンアウアー酸化実験の反応物として使用できます。 これは、ゼオライトBEAが立体選択的触媒として作用する反応に関与しており、新しい触媒プロセスを理解および開発するために重要です .
代謝研究: この化合物は、(+/-)-2-tert-ブチルシクロヘキサノンの主要な代謝物であり、毒性学的および関連する化合物の代謝経路の理解において重要です .
材料科学: 2-tert-ブチルシクロヘキサノールは、ポリアミック酸(PAA)の調製に使用され、これは側鎖にtert-ブチル置換シクロヘキシルを含む芳香族ジアミンから誘導されます 。これらの材料は、高性能ポリマーおよび先進複合材料に潜在的な用途があります。
フレーバー業界: フレーバー業界では、2-tert-ブチルシクロヘキサノールのエステルおよびカーボネート誘導体は、特定のフレーバーを付与するために使用されます。 これらの化合物は、花のような傾向を持つスパイシーな木質のノートを作り出すことができ、フレーバー組成物にとって商業的に価値があります .
Safety and Hazards
作用機序
Target of Action
It is known that 2-tert-butylcyclohexanol is a major metabolite of (+/-)-2-tert-butylcyclohexanone . The specific biological targets and their roles in the body are subjects of ongoing research.
Mode of Action
It is known to be used in the synthesis of 2-tert-butylcyclohexyl methacrylate via reaction with methacryloyl chloride in the presence of triethylamine . The interaction of 2-tert-Butylcyclohexanol with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It is known that 2-tert-Butylcyclohexanol is involved in the synthesis of 2-tert-butylcyclohexyl methacrylate
Result of Action
It is known that 2-tert-Butylcyclohexanol is a major metabolite of (+/-)-2-tert-butylcyclohexanone
特性
IUPAC Name |
2-tert-butylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWBMHADAJAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044799 | |
| Record name | 2-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13491-79-7, 7214-18-8, 5448-22-6 | |
| Record name | 2-tert-Butylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13491-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013491797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-tert-butylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-tert-butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



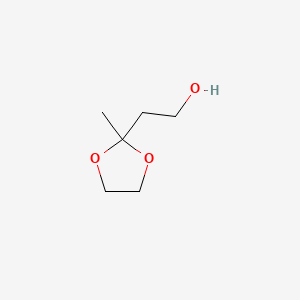
![3-Oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1585423.png)


